4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid
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Overview
Description
4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the fusion of a pyrazole ring and a pyridine ring, forming a bicyclic structurePyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Chemical Reactions Analysis
4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents such as halogens or alkylating agents.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to introduce various substituents onto the pyrazolopyridine core.
Scientific Research Applications
4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazolopyridines have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine: This compound shares the same pyrazolopyridine core but lacks the benzoic acid moiety.
2H-pyrazolo[3,4-b]pyridine: Another isomer of pyrazolopyridine with different tautomeric forms.
Pyrazolo[1,5-a]pyridine: A related compound with a different fusion pattern of the pyrazole and pyridine rings.
The uniqueness of 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid lies in its specific substitution pattern and the presence of the benzoic acid moiety, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
4-pyrazolo[3,4-b]pyridin-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-3-5-11(6-4-9)16-12-10(8-15-16)2-1-7-14-12/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISZMEPLLURCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=C2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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